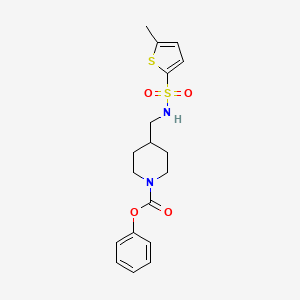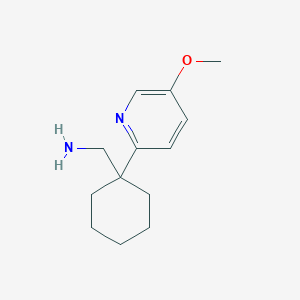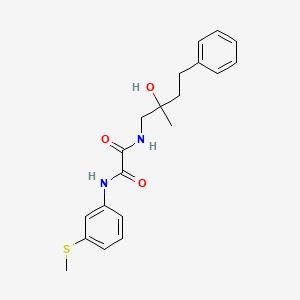
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer activities . They are synthesized and evaluated against various human cancer cell lines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the design and creation of a series of compounds, which are then evaluated for their anticancer activity . The structures of these derivatives are confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of these compounds is established by NMR and MS analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction time and yield can vary depending on the specific compounds being synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds include thermal stability, acceptable densities, and optimal oxygen balance . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Aplicaciones Científicas De Investigación
Heterocyclic Cores in Histamine H3 Receptor Antagonists
Research involving heterocyclic compounds, such as those including pyridine, pyrazine, and furan moieties, focuses on their potential as histamine H3 receptor antagonists. These compounds are synthesized and screened for their affinity towards the human histamine H3 receptor, indicating their potential application in neurological and psychiatric disorders. One compound identified showed high affinity and selectivity as an antagonist, highlighting the therapeutic potential of such heterocyclic compounds in crossing the blood-brain barrier for oral administration in rats (Swanson et al., 2009).
Pyrazolo[5,1-c]triazines and Pyrazolo[1,5-a]pyrimidines Synthesis
Another study involves the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety. These compounds are synthesized via reactions involving various reagents, showcasing the versatility of heterocyclic compounds in creating diverse bioactive molecules. The chemical structures of these compounds were elucidated by spectral data and chemical transformation, indicating their potential for further biological evaluation (Abdelhamid et al., 2012).
Novel 7-Aminofuro- and 7-Aminothieno[2,3-d]pyridazin-4(5H)-ones
The facile synthesis of novel compounds such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones is another example of heterocyclic compound applications. These compounds are derived from furan- and thiophene-3-carboxylate, indicating the utility of heterocyclic compounds in synthesizing novel chemical entities with potential biological activities (Koza et al., 2013).
Antimicrobial Activity of Pyridine Derivatives
Research on new pyridine derivatives showcases the antimicrobial potential of heterocyclic compounds. These compounds were synthesized and evaluated for their in vitro antimicrobial activity, demonstrating variable and modest activity against different bacterial and fungal strains. This highlights the scientific research application of heterocyclic compounds in developing new antimicrobial agents (Patel et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of action
Compounds containing the 1,2,4-triazole moiety are known to exhibit various biological activities, including anticancer . They can interact with different targets, such as enzymes involved in cell proliferation.
Mode of action
The interaction of the compound with its targets could involve the formation of hydrogen bonds, given the presence of nitrogen atoms in the 1,2,4-triazole ring . This could lead to inhibition of the target enzyme’s activity.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. If the compound acts as an anticancer agent, it could potentially induce cell death in cancer cells .
Propiedades
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O3/c30-20(26-8-10-27(11-9-26)21(31)17-4-2-12-32-17)16-3-1-7-28(13-16)18-5-6-19(25-24-18)29-15-22-14-23-29/h2,4-6,12,14-16H,1,3,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQVLQZWRSEYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)
![5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2574542.png)
![5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2574543.png)
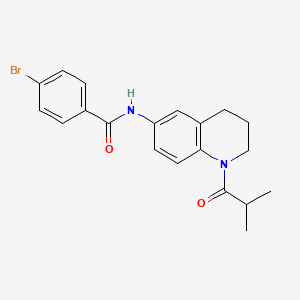
![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)
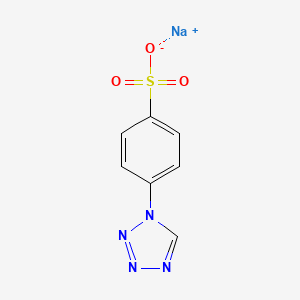
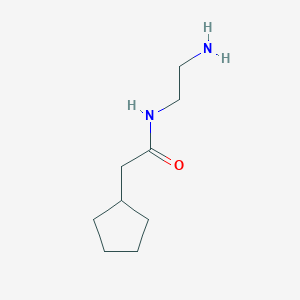
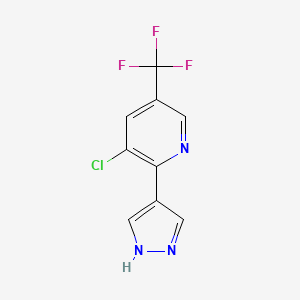
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)
![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)
![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)
